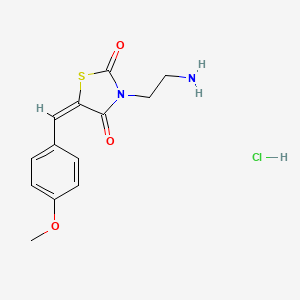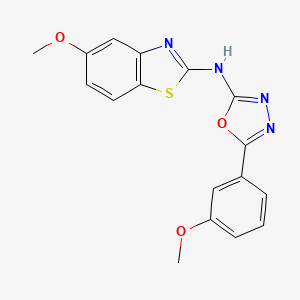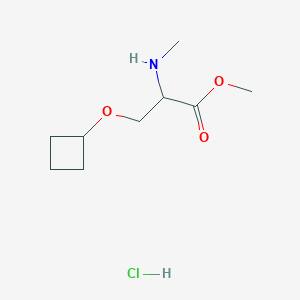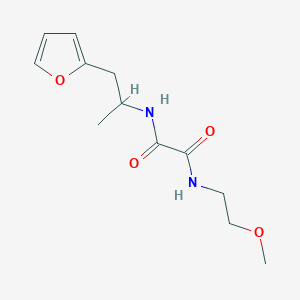
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide, also known as FMP-1, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FMP-1 is a member of the oxalamide family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity through the binding of the compound to the enzyme's active site. This results in a reduction in the production of inflammatory mediators, which in turn leads to a decrease in inflammation.
Biochemical and Physiological Effects:
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has also been found to have anti-tumor effects, by inducing apoptosis in cancer cells. Furthermore, N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has been shown to have anti-viral effects, by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is its high selectivity for COX-2, which makes it a promising candidate for the development of new anti-inflammatory drugs with fewer side effects than existing drugs. However, a limitation of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide. One area of interest is the development of more potent analogs of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide, which could be used to improve its effectiveness as an anti-inflammatory drug. Another area of interest is the investigation of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide's potential as an anti-tumor and anti-viral agent, which could lead to the development of new treatments for these diseases. Finally, further research is needed to fully understand the mechanism of action of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide, which could provide insights into the development of new drugs with similar activities.
Synthesis Methods
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide can be synthesized through a multi-step process that involves the reaction of furan-2-ylpropan-2-amine with 2-methoxyethyl oxalyl chloride in the presence of a base, followed by further purification steps. The yield of the compound can be optimized through careful control of reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide a promising candidate for the development of new anti-inflammatory drugs.
properties
IUPAC Name |
N'-[1-(furan-2-yl)propan-2-yl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-9(8-10-4-3-6-18-10)14-12(16)11(15)13-5-7-17-2/h3-4,6,9H,5,7-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVWBVWVJKZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

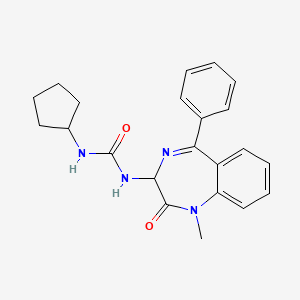
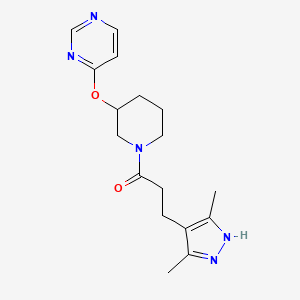
![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2762576.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![3-Benzyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2762580.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)
![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2762590.png)
